REACTION_CXSMILES
|
[OH:1][C:2]1[C:11]([O:12][CH3:13])=[CH:10][C:9]([N+:14]([O-:16])=[O:15])=[C:8]2[C:3]=1[C:4]([CH3:17])=[CH:5][CH:6]=[N:7]2.Br[CH2:19][CH2:20][CH2:21][CH2:22][C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1.C1OC1C.COC1C(OCCCCCCCC2C=CC=CC=2)=C2C(=C([N+]([O-])=O)C=1)N=CC=C2C>CCOCC.CCN(CC)CC.CN(P(N(C)C)(N(C)C)=O)C>[CH3:13][O:12][C:11]1[C:2]([O:1][CH2:19][CH2:20][CH2:21][CH2:22][C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)=[C:3]2[C:8](=[C:9]([N+:14]([O-:16])=[O:15])[CH:10]=1)[N:7]=[CH:6][CH:5]=[C:4]2[CH3:17]
|
Name
|
|
Quantity
|
5.9 g
|
Type
|
reactant
|
Smiles
|
OC1=C2C(=CC=NC2=C(C=C1OC)[N+](=O)[O-])C
|
Name
|
|
Quantity
|
4.3 g
|
Type
|
reactant
|
Smiles
|
BrCCCCC1=CC=CC=C1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CN(C)P(=O)(N(C)C)N(C)C
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
C1C(C)O1
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=C2C(=CC=NC2=C(C=C1OC)[N+](=O)[O-])C
|
Name
|
6-methoxy-4-methyl-8-nitro-5-(7-phenylheptoxy)quinoline
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C(=C2C(=CC=NC2=C(C1)[N+](=O)[O-])C)OCCCCCCCC1=CC=CC=C1
|
Name
|
pet ether
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
at 110°-115° C., was added dropwise, during 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
EXTRACTION
|
Details
|
extracted successively with pet ether, Et2O and Me2CO
|
Type
|
CUSTOM
|
Details
|
leaving 1.1 g
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C(=C2C(=CC=NC2=C(C1)[N+](=O)[O-])C)OCCCCC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |